tert-Butyl 4-cyclopropyl-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-cyclopropyl-4-oxobutanoate: is an organic compound with the molecular formula C11H18O3. It is a derivative of butanoic acid and features a tert-butyl group, a cyclopropyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyclopropyl-4-oxobutanoate typically involves the esterification of 4-cyclopropyl-4-oxobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-cyclopropyl-4-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl or cyclopropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl 4-cyclopropyl-4-oxobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions and metabolic pathways involving ester and ketone groups.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as precursors to active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which tert-Butyl 4-cyclopropyl-4-oxobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ester and ketone groups can undergo hydrolysis and other transformations, leading to the formation of active metabolites. These metabolites may interact with specific pathways, influencing biochemical processes.
Comparison with Similar Compounds
tert-Butyl 3-oxobutanoate: Similar in structure but lacks the cyclopropyl group.
tert-Butyl 4-hydroxy-4-oxobutanoate: Contains a hydroxyl group instead of a cyclopropyl group.
tert-Butyl 4-phenyl-4-oxobutanoate: Features a phenyl group instead of a cyclopropyl group.
Uniqueness: tert-Butyl 4-cyclopropyl-4-oxobutanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl 4-cyclopropyl-4-oxobutanoate |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-10(13)7-6-9(12)8-4-5-8/h8H,4-7H2,1-3H3 |
InChI Key |
BZUDZUHYBPOSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.